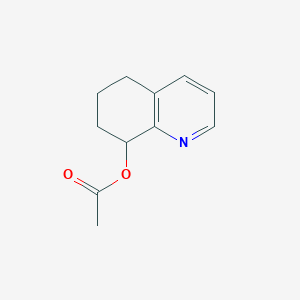

5,6,7,8-Tetrahydroquinolin-8-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIQTRPDDPVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481318 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-47-1 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,7,8-Tetrahydroquinolin-8-yl acetate chemical properties

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-yl acetate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key chiral building block in modern organic synthesis and medicinal chemistry. The tetrahydroquinoline core is a privileged scaffold, frequently found in natural alkaloids and pharmacologically active molecules.[1][2] The stereocenter at the C-8 position, particularly when isolated as a single enantiomer, is critical for stereoselective interactions with biological targets, making its derivatives highly valuable in drug discovery.[1] This document will detail its chemical and physical properties, enantioselective synthesis, analytical characterization, reactivity, and applications for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable, isolable intermediate, primarily utilized for the storage and transport of the chiral 8-hydroxy-5,6,7,8-tetrahydroquinoline. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14631-47-1 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |

| Molecular Weight | 191.23 g/mol | [4] |

| Density | 1.15 g/cm³ | [3] |

| Boiling Point | 302.414 °C at 760 mmHg | [3] |

| Flash Point | 136.695 °C | [3] |

| Refractive Index | 1.539 | [3] |

| XLogP3 | 1.4 - 2.0 | [3][4] |

Enantioselective Synthesis: The Chemoenzymatic Approach

The primary route to enantiomerically pure this compound is through the kinetic resolution of its racemic alcohol precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. This process leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer.

Causality in Experimental Design

The choice of a lipase-catalyzed reaction, specifically with Candida antarctica lipase B (CALB), is deliberate. CALB is a robust and highly selective biocatalyst known for efficiently resolving secondary alcohols.[1][5] Vinyl acetate is selected as the acyl donor because the reaction is essentially irreversible; the leaving group tautomerizes to acetaldehyde, which prevents the reverse reaction. The use of a non-polar solvent like diisopropyl ether and molecular sieves ensures an anhydrous environment, maximizing enzyme activity and preventing unwanted hydrolysis of the acetate product.[5]

Workflow for Lipase-Catalyzed Kinetic Resolution

Sources

5,6,7,8-Tetrahydroquinolin-8-yl acetate CAS number 14631-47-1

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-yl acetate (CAS: 14631-47-1)

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 14631-47-1), a chiral intermediate of significant interest in pharmaceutical research. The guide delves into its physicochemical properties, stereoselective synthesis, analytical quality control methodologies, and its potential applications derived from the well-established pharmacological importance of the tetrahydroquinoline scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its use as a strategic building block in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. The core of its structure is the 1,2,3,4-tetrahydroquinoline ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The acetate group at the 8-position introduces a chiral center, making stereochemical control a critical aspect of its synthesis and application.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 14631-47-1 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |

| Molecular Weight | 191.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5,6,7,8-Tetrahydro-8-quinolinol acetate | [4] |

| Appearance | Likely a liquid or low-melting solid |[5][6] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.15 g/cm³ | [3] |

| Boiling Point | 302.4 °C at 760 mmHg | [3] |

| Flash Point | 136.7 °C | [3] |

| Refractive Index | 1.539 | [3] |

| XLogP3 | 1.4 - 2.0 | [3][4] |

| Storage | Sealed in dry, 2-8°C |[7] |

Synthesis and Stereochemical Control: Enzymatic Kinetic Resolution

The synthesis of enantiomerically pure this compound is most effectively achieved through the enzymatic kinetic resolution (EKR) of its racemic precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol.[8] This methodology is superior to classical resolution or asymmetric synthesis for this specific scaffold as it leverages the high stereoselectivity of enzymes to cleanly separate enantiomers under mild conditions, which is crucial for maintaining the integrity of the heterocyclic ring.

The causality for choosing this method lies in the enzyme's ability to selectively catalyze a reaction on only one enantiomer of the racemic alcohol. Lipase from Candida antarctica (often immobilized as Novozym® 435) is highly effective in selectively acetylating the (R)-enantiomer using vinyl acetate as an acyl donor. This leaves the (S)-enantiomer unreacted.[8][9] The resulting products, (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol, have significantly different polarities, allowing for straightforward separation via standard silica gel column chromatography.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution[8][9]

-

Reaction Setup: To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether, add 4Å molecular sieves to ensure anhydrous conditions. This is critical as water can hydrolyze the acyl donor and deactivate the enzyme.

-

Enzyme and Acyl Donor Addition: Add immobilized Lipase from Candida antarctica (e.g., Novozym® 435) and vinyl acetate (as the acyl donor).

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the resolution is monitored by taking small aliquots and analyzing them via chiral HPLC or TLC to track the formation of the acetate and consumption of the alcohol. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess (ee) for both the product and the remaining starting material.

-

Work-up: Once the target conversion is reached, remove the lipase and molecular sieves by filtration through a pad of Celite®. The filtrate, containing the product mixture, is concentrated under reduced pressure.

-

Chromatographic Separation: The crude mixture is purified by flash column chromatography on silica gel. A gradient elution, typically starting with a hexane/ethyl acetate mixture, is used. The less polar (R)-acetate will elute first, followed by the more polar, unreacted (S)-ol.

-

Hydrolysis (Optional): If the (R)-ol is desired, the purified (R)-acetate can be hydrolyzed. This is achieved by stirring the (R)-acetate with a mild base, such as potassium carbonate (K₂CO₃), in methanol (MeOH) at room temperature.[9] Following the reaction, the methanol is removed, and a standard aqueous work-up yields the (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is employed.

Table 3: Summary of Analytical Characterization Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, aliphatic protons of the saturated ring, a downfield signal for the proton at the chiral center (C8), and a singlet for the acetyl methyl group.[9] |

| ¹³C NMR | Resonances for aromatic and aliphatic carbons, a carbonyl carbon from the acetate group (~170 ppm), and a methyl carbon (~21 ppm).[9] |

| Mass Spec (MS) | Expected [M+H]⁺ ion corresponding to the molecular weight (e.g., m/z of 192.10).[9] |

| HPLC/LC-MS | A single major peak indicating high chemical purity. Chiral HPLC is required to determine enantiomeric excess (ee).[8][10] |

| TLC | A single spot with an Rf value dependent on the eluent system. Used for rapid reaction monitoring.[11] |

Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring[10][11]

This protocol is designed to monitor the conversion of the starting alcohol to the acetate product.

-

Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a baseline in pencil approximately 1 cm from the bottom.

-

Spotting: Dissolve small amounts of the starting alcohol (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate. Using separate capillary tubes, spot the SM and RM on the baseline. A "co-spot" (spotting both SM and RM on the same point) is highly recommended to aid in identification.

-

Eluent Preparation: Prepare a mobile phase. A good starting system for this transformation is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Crucially, for basic compounds like quinolines, streaking or "tailing" on the acidic silica gel is a common problem.[11] To counteract this, add a small amount of a basic modifier, such as triethylamine (NEt₃, ~0.5-1.0%), to the mobile phase. This neutralizes the acidic sites on the silica, resulting in sharp, well-defined spots.

-

Development: Place the spotted TLC plate in a developing chamber saturated with the eluent vapor. Ensure the baseline is above the solvent level. Allow the solvent front to ascend the plate.

-

Visualization: Remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp (254 nm). The starting alcohol will have a lower Retention Factor (Rf) than the less polar acetate product. Circle the spots with a pencil.

-

Analysis: The reaction progress is determined by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient, its true value lies in its role as a versatile, chiral building block. The tetrahydroquinoline nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1][2][12] The presence of the acetate allows for its conversion into other functional groups (e.g., hydrolysis to the alcohol[9] or substitution to amines[13]), providing a gateway to diverse chemical libraries.

Table 4: Biological Activities of the Tetrahydroquinoline Scaffold | Biological Activity | Description | Representative Reference(s) | | :--- | :--- | :--- | | Anticancer | Derivatives have shown potent antiproliferative activity against various cancer cell lines, including colon, lung, and ovarian cancer, often by inducing apoptosis or cell cycle arrest.[14][15][16][17] | | C5a Receptor Antagonism | Substituted 5-amino-5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, a key target in inflammatory diseases.[18] | | CETP Inhibition | Certain tetrahydroquinoline derivatives act as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for managing hyperlipidemia.[1][19] | | Antimicrobial | The scaffold is found in natural antibiotics like Dynemycin and synthetic analogs with antibacterial properties.[1][20] | | Neuroactivity | Serves as a core for ligands targeting NMDA and 5-HT1A receptors, with potential applications in neurodegenerative and psychiatric disorders.[1] |

The strategic importance of this compound is that it provides stereochemically defined access to these classes of compounds. The stereochemistry at the C8 position is often critical for target engagement and biological activity, as seen in chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds where enantiomers showed different levels of antiproliferative activity.[16][21]

Safety and Handling

While specific toxicity data for this compound is not widely available, standard laboratory safety precautions should be observed. Based on related structures like 8-Acetyl-5,6,7,8-tetrahydroquinoline, the compound should be handled with care.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7]

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.

References

-

Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

-

(n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry (RSC Publishing). [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

(n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). Synthesis of tetrahydroquinoline derivatives. ResearchGate. [Link]

-

(2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

-

(2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

(n.d.). This compound. PubChem. [Link]

-

(n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]

-

(2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

-

(n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. [Link]

-

(2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]

-

(2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

(2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]

-

(2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

-

(2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [Link]

-

(2019). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. MDPI. [Link]

-

(2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

-

(1997). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]

-

(n.d.). Selling Leads page 1068. LookChem. [Link]

-

(2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Journal of Physics. [Link]

-

(2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. [Link]

-

(n.d.). Methyl 2-[(ethoxythioxomethyl)thio]propanoate. CAS Common Chemistry. [Link]

-

(n.d.). 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]. CAS Common Chemistry. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C11H13NO2 | CID 12226249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 14631-47-1|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectrum of 5,6,7,8-Tetrahydroquinolin-8-yl acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key derivative of the tetrahydroquinoline scaffold prevalent in medicinal chemistry and drug development.[1] We will dissect the spectral features, including chemical shifts, coupling constants, and multiplicity, grounding the interpretation in fundamental principles and supporting it with data from advanced 2D NMR experiments. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification.

Introduction: The Structural Significance of this compound

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in modern pharmacology, appearing in a wide array of biologically active compounds.[1] The addition of an acetate group at the 8-position introduces a chiral center and a functional handle for further synthetic modifications, making this compound a valuable intermediate.[2][3]

Accurate and complete structural characterization is the bedrock of chemical research and development. NMR spectroscopy stands as the primary method for this task, offering detailed insights into the molecular framework.[4] By systematically interpreting the ¹H and ¹³C NMR spectra, we can confirm the connectivity, stereochemistry, and electronic environment of every atom within the molecule, ensuring its identity and purity.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below according to IUPAC conventions. This numbering will be used throughout this guide.

Caption: IUPAC numbering for this compound.

¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin coupling, which manifests as signal multiplicity and details the number of neighboring protons.[5]

Predicted Chemical Shifts and Multiplicities

Aromatic Region (Pyridine Moiety):

-

H-2, H-3, H-4 (δ ≈ 7.0 - 8.5 ppm): The protons on the pyridine ring are the most deshielded and thus appear furthest downfield.

-

H-2 (δ ≈ 8.3-8.5 ppm, dd): Positioned alpha to the nitrogen, H-2 is the most deshielded aromatic proton. It will appear as a doublet of doublets (dd), coupled to H-3 (³J ≈ 4-5 Hz) and H-4 (⁴J ≈ 1.5-2.0 Hz).

-

H-4 (δ ≈ 7.4-7.6 ppm, d): H-4 is coupled to H-3 (³J ≈ 8-9 Hz).

-

H-3 (δ ≈ 7.1-7.3 ppm, dd): H-3 is coupled to both H-2 and H-4, resulting in a doublet of doublets with coupling constants corresponding to those of its neighbors.

-

Aliphatic Region (Saturated Ring and Acetate Group):

-

H-8 (δ ≈ 5.9-6.1 ppm, t or dd): This is the most downfield aliphatic proton. Its position alpha to both the pyridine ring and the electron-withdrawing acetate oxygen causes significant deshielding. It will be coupled to the two H-7 protons, likely appearing as a triplet (if JH8-H7a ≈ JH8-H7b) or a doublet of doublets.

-

H-5 (δ ≈ 2.8-3.0 ppm, m): These benzylic protons are adjacent to the aromatic ring and will appear as a complex multiplet due to coupling with the H-6 protons.

-

H-7 (δ ≈ 2.0-2.2 ppm, m): This methylene group is coupled to both H-6 and H-8, resulting in a complex multiplet.

-

H-6 (δ ≈ 1.8-2.0 ppm, m): These protons are coupled to both H-5 and H-7, also leading to a complex multiplet.

-

H-10 (δ ≈ 2.1 ppm, s): The three protons of the acetate's methyl group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp, strong singlet, integrating to 3H.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants, J (Hz) | Integration |

| H-2 | 8.3 - 8.5 | dd | ³J ≈ 4-5, ⁴J ≈ 1.5-2.0 | 1H |

| H-4 | 7.4 - 7.6 | d | ³J ≈ 8-9 | 1H |

| H-3 | 7.1 - 7.3 | dd | ³J ≈ 4-5, ³J ≈ 8-9 | 1H |

| H-8 | 5.9 - 6.1 | t or dd | ³J ≈ 5-7 | 1H |

| H-5 | 2.8 - 3.0 | m | - | 2H |

| H-7 | 2.0 - 2.2 | m | - | 2H |

| H-10 (CH₃) | ~2.1 | s | - | 3H |

| H-6 | 1.8 - 2.0 | m | - | 2H |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration. Quinoline derivatives are known to show concentration-dependent chemical shifts due to π-π stacking interactions.[6][7]

¹³C NMR Spectrum Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule.[5] The chemical shift of each peak is highly sensitive to the carbon's hybridization and electronic environment, providing a robust fingerprint of the molecular structure.

Predicted Chemical Shifts

-

Carbonyl Carbon (C-9, δ ≈ 170 ppm): The acetate carbonyl carbon is the most deshielded carbon and appears significantly downfield.

-

Aromatic Carbons (δ ≈ 120-150 ppm):

-

C-2 & C-4: These carbons, alpha and gamma to the nitrogen, are typically the most deshielded in the pyridine ring (≈ 148-150 ppm and ≈ 135-138 ppm, respectively).

-

C-8a & C-4a: These are quaternary carbons at the ring junction. C-8a, being adjacent to the nitrogen, will be downfield (≈ 145-147 ppm). C-4a will be further upfield (≈ 128-130 ppm).

-

C-3: This carbon will resonate in the mid-aromatic region (≈ 121-123 ppm).

-

-

Aliphatic Carbons (δ ≈ 20-70 ppm):

-

C-8 (δ ≈ 68-72 ppm): The carbon atom bonded to the acetate oxygen is the most deshielded aliphatic carbon.

-

C-5, C-7, C-6: These methylene carbons of the saturated ring will appear in the upfield region. C-5 (benzylic) will be around 28-30 ppm, while C-7 and C-6 will be further upfield, typically in the 20-25 ppm range.

-

C-10 (δ ≈ 21 ppm): The acetate methyl carbon is one of the most shielded carbons, appearing far upfield.

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted δ (ppm) |

| C-9 (C=O) | ~170 |

| C-2 | 148 - 150 |

| C-8a | 145 - 147 |

| C-4 | 135 - 138 |

| C-4a | 128 - 130 |

| C-3 | 121 - 123 |

| C-8 | 68 - 72 |

| C-5 | 28 - 30 |

| C-7 | 22 - 25 |

| C-6 | 20 - 23 |

| C-10 (CH₃) | ~21 |

Experimental Protocols and Self-Validation through 2D NMR

The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent but correlated experiments. 2D NMR techniques like COSY, HSQC, and HMBC are essential for building a self-validating system of evidence.[8]

Standard Experimental Workflow

Caption: Standard workflow for NMR-based structure elucidation.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference.[7] Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required.

-

2D COSY Acquisition: This experiment reveals proton-proton couplings. Key expected correlations (cross-peaks) would confirm:

-

H-2 ↔ H-3 ↔ H-4 (aromatic spin system)

-

H-5 ↔ H-6 ↔ H-7 ↔ H-8 (aliphatic spin system)

-

-

2D HSQC Acquisition: This experiment correlates each proton to its directly attached carbon. It provides unambiguous assignment for all protonated carbons by linking the ¹H and ¹³C data. For example, the proton at ~6.0 ppm (H-8) will show a cross-peak with the carbon at ~70 ppm (C-8).

-

2D HMBC Acquisition: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

-

H-10 (CH₃) → C-9 (C=O)

-

H-8 → C-8a and C-6

-

H-5 → C-4, C-4a, and C-7

-

H-4 → C-4a, C-5, and C-8a

-

The Power of Cross-Validation

The structural assignment is confirmed by ensuring all data points are in agreement. For instance, the signal assigned to H-8 must satisfy all of the following criteria simultaneously:

-

¹H Shift: Be in the expected downfield aliphatic region (~6.0 ppm).

-

¹H Multiplicity: Show coupling to the H-7 protons.

-

COSY: Have a cross-peak to the H-7 signal.

-

HSQC: Correlate to a single carbon in the ~70 ppm region (C-8).

-

HMBC: Show correlations to C-8a and C-6.

When every assigned nucleus fits perfectly within this web of interconnected data, the structure is validated with a high degree of confidence.

Caption: Interconnectivity of NMR experiments for self-validation.

Conclusion

The comprehensive NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The aromatic protons of the pyridine ring are readily identified in the downfield region of the ¹H spectrum, while the protons of the saturated ring and the diagnostic H-8 and acetate methyl protons provide confirmation of the key structural motifs. The ¹³C spectrum complements this data by identifying all unique carbon environments, from the downfield carbonyl to the upfield aliphatic carbons. Through the systematic application of 1D and 2D NMR experiments, a self-validating dataset is generated, allowing for the confident and unambiguous structural assignment essential for all stages of chemical and pharmaceutical research.

References

- UNCW Institutional Repository.

- ResearchGate. The NMR interpretations of some heterocyclic compounds which are....

- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- ESA-IPB.

- ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum.

- ChemicalBook. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.

- BenchChem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.

- MDPI.

- ScienceDirect. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

- ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species....

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ResearchGate. Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF.

- PubChem. 5,6,7,8-Tetrahydroquinoline.

- Chemistry LibreTexts.

- ResearchGate. Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF.

- The Royal Society of Chemistry.

- PubChem.

Sources

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the Discovery, Synthesis, and Application of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroquinolin-8-yl acetate, a chiral building block of significant interest in medicinal chemistry and asymmetric catalysis. We will explore the historical context of its underlying chemical scaffold, detail the evolution of its synthesis from classical methods to modern chemoenzymatic strategies, and discuss its applications in advanced chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable compound.

Introduction: The Privileged Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic motif is prevalent in a wide array of natural alkaloids and synthetic compounds exhibiting significant biological activity.[1] The partial saturation of the pyridine ring introduces a three-dimensional character that is often crucial for specific, high-affinity interactions with biological targets such as enzymes and receptors.

The introduction of a stereocenter, as is the case with the hydroxyl group at the 8-position of the precursor 5,6,7,8-tetrahydroquinolin-8-ol, dramatically expands the chemical space and biological potential. The absolute configuration at this position can lead to vastly different pharmacological and toxicological profiles between enantiomers, making stereocontrolled synthesis a critical objective. This compound is the direct, protected derivative of this key chiral alcohol, serving as a stable intermediate for further synthetic transformations.

Historical Perspective: From Classical Quinoline Synthesis to Modern Precursors

The journey to efficiently produce enantiopure this compound is built upon more than a century of developments in heterocyclic chemistry.

Early Synthesis of the Quinoline Core

The parent aromatic structure, 8-hydroxyquinoline, was first synthesized in the 1880s.[2] Early methods for constructing the quinoline ring system, such as the Skraup and Friedländer syntheses, were foundational.[3][4] The Skraup reaction, for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core.[5] These classical methods, while historically significant, often required harsh conditions and offered limited control over substitution patterns and functional group tolerance.

Evolution toward Tetrahydroquinolin-8-ol

The synthesis of the direct precursor, racemic 5,6,7,8-tetrahydroquinolin-8-ol, historically relied on the reduction of 8-hydroxyquinoline or related derivatives. Catalytic hydrogenation of the pyridine ring of quinoline is a common strategy to access the tetrahydroquinoline scaffold. Modern variations provide more refined routes. For example, a multi-step synthesis starting from 5,6,7,8-tetrahydroquinoline involves N-oxidation, followed by rearrangement with trifluoroacetic anhydride and subsequent hydrolysis to yield the racemic alcohol.[6] Another contemporary approach involves the palladium-catalyzed dehalogenation of 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol.[6]

These methods efficiently provide the racemic precursor, setting the stage for the critical step: the resolution of the enantiomers.

The Pivotal Role of Biocatalysis: Enantioselective Synthesis

The most effective and widely adopted method for producing enantiomerically pure this compound is through the enzymatic kinetic resolution (EKR) of racemic 5,6,7,8-tetrahydroquinolin-8-ol. This approach leverages the exquisite stereoselectivity of enzymes to separate the two enantiomers.

The Catalyst of Choice: Candida antarctica Lipase B (CALB)

The enzyme of choice for this transformation is Lipase B from the yeast Candida antarctica (CALB), frequently used in its immobilized form, Novozym® 435.[7] CALB is a serine hydrolase renowned for its broad substrate scope, high stability in organic solvents, and exceptional enantioselectivity in the resolution of secondary alcohols.[8][9]

Causality of Experimental Choice: The remarkable efficiency of CALB stems from the specific architecture of its active site. The catalytic triad (Ser105, His224, Asp187) is situated within a binding pocket that features a distinct "stereospecificity pocket."[10][11] This pocket has different steric tolerances for the substituents around the chiral center of a secondary alcohol. For 5,6,7,8-tetrahydroquinolin-8-ol, the active site preferentially accommodates the (R)-enantiomer in a catalytically productive orientation for acylation.[11] The larger tetrahydroquinoline ring system and the smaller hydrogen atom of the (R)-enantiomer fit optimally, whereas the (S)-enantiomer binds in a less favorable, non-productive manner, leading to a significantly slower reaction rate.[10][11] This disparity in reaction rates allows for the selective acylation of the (R)-alcohol, producing (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate while leaving the (S)-alcohol largely unreacted.[7]

The Acyl Donor: Irreversible Transesterification

Vinyl acetate is the most commonly used acyl donor in these resolutions.[7] Its selection is a key experimental choice designed to render the reaction irreversible. Upon acylation of the alcohol, the co-product is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization is thermodynamically highly favorable and effectively removes the alcohol co-product from the equilibrium, driving the reaction to completion and preventing the reverse reaction (enzymatic hydrolysis of the acetate product).

The overall workflow for the chemoenzymatic synthesis is depicted below.

Caption: Chemoenzymatic workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate.

Detailed Experimental Protocols

The following protocols are synthesized from established, peer-reviewed methodologies and represent a self-validating system for the production and analysis of the target compound.[7]

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To produce (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and recover (S)-5,6,7,8-tetrahydroquinolin-8-ol from the racemic alcohol.

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate (≥99%)

-

Immobilized Candida antarctica Lipase B (Novozym® 435)

-

4Å Molecular Sieves (activated)

-

Diisopropyl ether (i-Pr₂O), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Celite®

Procedure:

-

To a dry flask, add (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq.), diisopropyl ether (to achieve a final concentration of ~25 mM), vinyl acetate (5.0 eq.), Novozym® 435 (0.5 eq. by weight relative to the substrate), and activated 4Å molecular sieves (5.0 eq. by weight).

-

Stir the suspension at 60 °C for approximately 30-48 hours.

-

Reaction Monitoring (Trustworthiness): The progress of the resolution should be monitored by chiral HPLC to ensure optimal conversion (approaching 50%) and enantiomeric excess. A typical system uses a Daicel AD-RH column with an isocratic mobile phase of 20% CH₃CN in H₂O.[7] Under these conditions, the (R)-acetate will have a different retention time than the remaining (S)-alcohol.[7]

-

Once the reaction has reached ~50% conversion, cool the mixture to room temperature.

-

Remove the enzyme and molecular sieves by filtration through a pad of Celite®. Wash the pad thoroughly with ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure to yield the crude mixture of (R)-acetate and (S)-alcohol.

-

Purification: Separate the two products by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70).

-

Combine the respective fractions and concentrate under reduced pressure to yield the pure (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and (S)-5,6,7,8-tetrahydroquinolin-8-ol. Typical isolated yields are high for both products (often >85% for each, approaching a quantitative separation).[7]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14631-47-1 | [12] |

| Molecular Formula | C₁₁H₁₃NO₂ | [12] |

| Molecular Weight | 191.23 g/mol | [12] |

| Boiling Point | 302.4 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.15 g/cm³ (Predicted) | [11] |

| Refractive Index | 1.539 (Predicted) | [11] |

Table 2: Spectroscopic Characterization Data

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | Assignment |

| Singlet | ~2.15 | -OCOCH₃ |

| Multiplet | ~1.90-2.20 | -CH₂-CH₂ -CH(OAc)- |

| Multiplet | ~2.80-3.00 | Ar-CH₂ -CH₂- |

| Triplet | ~6.00 | -CH₂-CH (OAc)- |

| Doublet of doublets | ~7.10 | Ar-H |

| Triplet | ~7.40 | Ar-H |

| Doublet | ~8.45 | Ar-H |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) | Assignment |

| Aliphatic | ~21.2 | -OC OC H₃ |

| Aliphatic | ~21.5, 28.0, 29.5 | Tetrahydro-ring CH₂ |

| Aliphatic | ~72.0 | -C H(OAc)- |

| Aromatic | ~122.0, 127.0, 136.0 | Aromatic CH |

| Aromatic | ~147.0, 158.0 | Aromatic Quaternary C |

| Carbonyl | ~170.5 | -OC O- |

Note: Exact chemical shifts and coupling constants would need to be determined on a purified sample.

Applications in Advanced Synthesis

The primary utility of enantiopure (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate and its corresponding alcohol lies in their role as chiral synthons. They are key precursors for the synthesis of novel chiral ligands used in asymmetric catalysis.

A prominent example is the synthesis of CAMPY and Me-CAMPY ligands, which are chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone.[7] These ligands are used to form metal complexes (e.g., with Rhodium, Iridium, Ruthenium) that are highly effective catalysts for asymmetric transfer hydrogenation (ATH) of imines, a crucial transformation for producing enantiomerically pure amines for the pharmaceutical industry.[7]

Caption: Synthetic pathway from (R)-acetate to chiral ligands for asymmetric catalysis.

Furthermore, the tetrahydroquinoline scaffold itself is a target in drug discovery programs, with derivatives being investigated as C5a receptor antagonists and as antiproliferative agents against various cancer cell lines.[4][14]

Conclusion

This compound stands as a testament to the progress of synthetic organic chemistry. Its history is rooted in classical heterocyclic synthesis, but its modern production is defined by the precision and efficiency of biocatalysis. The highly effective kinetic resolution catalyzed by Candida antarctica Lipase B provides access to both enantiomers in high purity, unlocking their potential as valuable chiral building blocks. The successful application of these intermediates in the synthesis of sophisticated ligands for asymmetric catalysis underscores their importance and ensures their continued relevance in the fields of fine chemical synthesis and pharmaceutical development.

References

-

Uppenberg, J., et al. (1995). Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. Biochemistry, 34(51), 16838-16851. [Link]

- Orrenius, C., et al. (1998). The active site of Candida antarctica lipase B: a molecular dynamics and site-directed mutagenesis study. Protein Engineering, Design and Selection, 11(12), 1129-1137.

-

Rotticci, D. (1999). Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols. Doctoral Thesis, KTH Royal Institute of Technology. [Link]

- Gotor-Fernández, V., et al. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogen-containing organic compounds.

- S. V. Kessar, & Paramjit Singh. (1997). The Tetrahydroquinoline Alkaloids. Chemical Reviews, 97(3), 723-746.

- Ema, T. (2016). Recent progress in the application of Candida antarctica lipase B. Journal of Bioscience and Bioengineering, 121(3), 243-252.

-

Curran, A. C. W., & Shepherd, R. G. (1978). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 801-805. [Link]

-

Anderson, E. M., et al. (2004). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Science, 13(5), 1324-1334. [Link]

-

Martín-Matute, B., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(38), 9468-9469. [Link]

-

Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

- Weidel, H., & Cobenzl, A. (1880). Ueber das Oxychinolin (Chinophenol).

-

GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Molecules, 26(2), 379. [Link]

-

ResearchGate. (n.d.). Schematic representation of the mechanism of an enzymatic kinetic resolution by CaLB. [Link]

-

Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(10), 1204. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

-

Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. [Link]

-

Royal Society of Chemistry. (2024). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

-

Zhou, P., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. [Link]

-

Figshare. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Wang, Y., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. scispace.com [scispace.com]

- 5. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C11H13NO2 | CID 12226249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Tetrahydroquinoline Scaffolds: A Versatile Platform for the Development of Novel Therapeutics

Abstract

The tetrahydroquinoline core represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of tetrahydroquinoline derivatives. It delves into their significant potential in oncology, neurodegenerative diseases, and infectious diseases, offering mechanistic insights, structure-activity relationship analyses, and detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding and practical knowledge to facilitate the exploration and development of novel therapeutics based on the versatile tetrahydroquinoline framework.

Introduction: The Tetrahydroquinoline Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline skeleton is a heterocyclic motif of significant interest in the field of drug discovery. Its unique structural features and inherent biological activity have made it a focal point for the development of new therapeutic agents.

Historical Perspective and Natural Occurrence

Tetrahydroquinoline alkaloids are found in various natural sources, from plants to marine organisms, where they exhibit a range of biological effects.[1] Historically, the isolation and study of these natural products have provided the impetus for the synthetic exploration of this chemical space. Compounds like virantmycin, an antiviral antibiotic, and various benzastatins, with their anticancer properties, have highlighted the therapeutic promise embedded within the tetrahydroquinoline core.[2]

Physicochemical Properties and Structural Features

Tetrahydroquinoline is a bicyclic compound consisting of a benzene ring fused to a saturated six-membered nitrogen-containing ring.[3] This structure imparts a degree of conformational flexibility, allowing it to interact with a variety of biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions, making it an ideal scaffold for designing molecules with specific binding properties. The core can be readily functionalized at multiple positions, enabling the systematic optimization of pharmacological activity.

Overview of Therapeutic Potential

The versatility of the tetrahydroquinoline scaffold is reflected in its diverse range of therapeutic applications. Researchers have successfully developed derivatives with potent anticancer, neuroprotective, antibacterial, and antiviral activities. This guide will explore these key areas in detail, providing insights into the mechanisms of action and the structure-activity relationships that govern their therapeutic efficacy.

Anticancer Applications of Tetrahydroquinoline Derivatives

The development of novel anticancer agents is a critical area of research, and tetrahydroquinoline derivatives have emerged as a promising class of compounds with significant potential.[4][5] Their multifaceted mechanisms of action contribute to their efficacy against a range of cancer cell lines.

Mechanistic Insights into Anticancer Activity

Tetrahydroquinoline-based compounds exert their anticancer effects through various mechanisms, often targeting multiple cellular processes involved in tumor growth and survival.

A primary mechanism by which many tetrahydroquinoline derivatives inhibit cancer cell growth is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to apoptotic cell death.[6]

The microtubule network is a crucial component of the cellular cytoskeleton and is essential for cell division. Some tetrahydroquinoline compounds have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[2][7]

The dysregulation of signaling pathways is a hallmark of cancer. Tetrahydroquinoline derivatives have been designed to target key components of these pathways. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.[8]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain tetrahydroquinoline compounds.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some tetrahydroquinoline derivatives have been shown to counteract MDR by inhibiting the function of ABC transporters like P-glycoprotein (P-gp), which are responsible for the efflux of anticancer drugs from cancer cells.[9]

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

SAR studies are crucial for optimizing the anticancer activity of tetrahydroquinoline derivatives. These studies have revealed that the nature and position of substituents on the tetrahydroquinoline scaffold significantly influence their potency and selectivity. For example, the presence of specific aryl groups at the C2 and C4 positions can enhance cytotoxicity against certain cancer cell lines.[10] Lipophilicity also plays a role, with more lipophilic compounds often exhibiting greater activity.[10]

Representative Anticancer Tetrahydroquinoline Compounds and their Biological Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4a | HCT-116 (Colon) | ~13 | [6] |

| A549 (Lung) | 11.33 ± 0.67 | [6] | |

| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [11] |

| A-549 (Lung) | 12.55 ± 0.54 | [11] | |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [12] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [12] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [12] | |

| D1 | P-gp inhibition | 6.6 | [9] |

Experimental Protocols for Evaluating Anticancer Activity

Figure 2: Experimental workflow for the in vitro evaluation of anticancer tetrahydroquinoline compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Treat the cells with various concentrations of the tetrahydroquinoline compound and a vehicle control for 48-72 hours.[14]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][15]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[14]

Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content. For apoptosis, cells are co-stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a viability dye).

Protocol (Apoptosis):

-

Treat cells with the tetrahydroquinoline compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.[16]

-

Resuspend the cells in 1X Annexin V binding buffer.[17]

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[16][17]

-

Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Protocol (Cell Cycle):

-

Treat and harvest cells as described above.

-

Fix the cells in ice-cold 70% ethanol.[16]

-

Wash the cells with PBS and treat with RNase A to remove RNA.[16]

-

Stain the cells with PI.[16]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is valuable for investigating the effect of a compound on signaling pathways, such as the PI3K/Akt pathway, by examining the phosphorylation status of key proteins.

Protocol:

-

Treat cells with the tetrahydroquinoline compound and prepare cell lysates.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.[21][22]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[22]

Neuroprotective Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Tetrahydroquinoline derivatives have shown promise as neuroprotective agents by targeting key pathological features of these disorders.[23]

Targeting Cholinesterase in Alzheimer's Disease

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Several tetrahydroquinoline-based compounds have been developed as potent and selective AChE inhibitors.[11][22]

Modulation of Amyloid-Beta and Tau Pathology

The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles are hallmarks of Alzheimer's disease.[19] Some tetrahydroisoquinoline alkaloids, such as dauricine, have been shown to inhibit Aβ production and reduce tau hyperphosphorylation in cellular models of the disease.[19]

Neuroprotective Effects in Parkinson's Disease Models

Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Certain tetrahydroquinoline derivatives have demonstrated neuroprotective effects in experimental models of Parkinson's disease by mitigating oxidative stress and suppressing apoptosis.[24] For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to enhance the antioxidant system and normalize chaperone activity in a rat model of Parkinson's.[24]

SAR for Neuroprotective Tetrahydroquinoline Derivatives

The neuroprotective activity of tetrahydroquinolines is highly dependent on their substitution pattern. For instance, in a series of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, hydroxyl substitution was found to decrease neurotoxicity and, in some cases, enhance neuroprotective activity.[25][26]

Key Neuroprotective Compounds and their Efficacy

| Compound Class | Target/Activity | Model System | Reference |

| Tacrine-tetrahydroquinoline heterodimers | Acetylcholinesterase inhibition | In vitro and in vivo (mice) | [22] |

| 5-amino-5,6,7,8-tetrahydroquinolinones | Acetylcholinesterase inhibition | In vitro and in vivo (rodents) | [11] |

| Dauricine | Aβ and Tau pathology | N2a/APP cells | [19] |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Antioxidant, Anti-apoptotic | Rotenone-induced PD rats | [24] |

Experimental Protocols for Assessing Neuroprotective Effects

Principle: The Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[9][27]

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme to the mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.[28]

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.[9][29]

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

Principle: The Thioflavin T (ThT) assay is used to monitor the aggregation of Aβ peptides. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Protocol:

-

Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.

-

Incubate the peptide solution with and without the test compound at 37°C with agitation.[30]

-

At various time points, take aliquots of the samples and add them to a solution of ThT.[5]

-

Measure the fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.[5][30]

-

A decrease in fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.[31]

Antimicrobial Properties of Tetrahydroquinoline Compounds

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated promising activity against a range of bacteria and viruses.

Antibacterial Activity and Spectrum

Tetrahydroquinoline-based compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[32][33]

The antibacterial mechanisms of tetrahydroquinolines are diverse. Some compounds have been found to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication.[32] This mechanism is distinct from that of fluoroquinolone antibiotics.

Antiviral Activity

Several tetrahydroquinoline derivatives have been reported to possess antiviral activity against various viruses, including SARS-CoV-2 and yellow fever virus (YFV).[12][17][34]

The antiviral action of these compounds can involve the inhibition of different stages of the viral life cycle. For example, some tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection at a post-entry stage.[34]

SAR for Antimicrobial Agents

The antimicrobial potency of tetrahydroquinolines can be modulated by altering the substituents on the heterocyclic ring. For example, in a series of tetrahydroisoquinoline-triazole compounds, specific substitutions were found to be crucial for activity against S. aureus and M. tuberculosis.[35]

Noteworthy Antimicrobial Tetrahydroquinoline Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Tetrahydroquinoline-triazoles | S. aureus | 2-4 | [35] |

| M. tuberculosis H37Rv | 6 | [35] | |

| Quinoline derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli | 3.12 - 50 | [36] |

| Substituted 8-hydroxyquinolines | Staphylococcus aureus | 6 - 512 (mg/dm³) | [37] |

Experimental Protocols for Antimicrobial Screening

Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[34][38]

Protocol:

-

Prepare a two-fold serial dilution of the tetrahydroquinoline compound in a 96-well microtiter plate containing a suitable broth medium.[39]

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).[34]

-

Inoculate each well with the bacterial suspension.[39]

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[39][40]

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[38]

Synthesis of Bioactive Tetrahydroquinoline Scaffolds

The efficient synthesis of tetrahydroquinoline derivatives is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed to access this important scaffold.

Classical Synthetic Strategies

The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines.[2][32] It is a formal [4+2] cycloaddition between an imine (generated in situ from an aniline and an aldehyde) and an electron-rich alkene.[32] The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is another classical method.

Modern and Catalytic Approaches

Modern synthetic methods often employ catalysts to improve the efficiency, selectivity, and environmental friendliness of the reactions. Lewis acids are commonly used to catalyze the Povarov reaction.[1] Asymmetric synthesis strategies have also been developed to produce enantiomerically pure tetrahydroquinolines, which is often crucial for their biological activity.

Step-by-Step Synthesis Protocol for a Representative Bioactive Tetrahydroquinoline (via Povarov Reaction)

Principle: This protocol describes a one-pot, three-component Povarov reaction for the synthesis of a substituted tetrahydroquinoline.

Protocol:

-

To a solution of an aromatic amine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add a Lewis acid catalyst (e.g., InCl3, 10 mol%).[23]

-

Stir the mixture at room temperature for a specified time to allow for the in situ formation of the imine.

-

Add an electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) to the reaction mixture.[23]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[1][23]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline derivative.[33]

Future Perspectives and Conclusion

Emerging Therapeutic Targets

The versatility of the tetrahydroquinoline scaffold suggests that its therapeutic potential is far from exhausted. Future research is likely to explore its application against a wider range of targets, including emerging infectious diseases, metabolic disorders, and inflammatory conditions.

Challenges and Opportunities in Drug Development

While tetrahydroquinoline derivatives hold great promise, challenges remain in their development as clinical drugs. These include optimizing their pharmacokinetic properties, reducing potential off-target effects, and ensuring their safety and efficacy in preclinical and clinical studies. However, the continuous development of novel synthetic methodologies and a deeper understanding of their mechanisms of action present significant opportunities for advancing these compounds through the drug discovery pipeline.

Concluding Remarks

Tetrahydroquinoline compounds represent a rich and versatile source of inspiration for the design and development of novel therapeutic agents. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them an attractive scaffold for medicinal chemists. The in-depth information provided in this guide is intended to serve as a valuable resource for researchers in the field, fostering further innovation and discovery in the quest for new and effective treatments for a range of human diseases.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622.

-

Thioflavin T spectroscopic assay. (n.d.). Retrieved from [Link]

- Ryczkowska, A., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15.

- Quiroga, J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 159-172.

-

Ryczkowska, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Cossy, J., & Antonov, D. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4321.

- Chen, C. H., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 14(3), 539.

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2012). Stem Cell Research & Therapy, 3(6), 49.

-

ResearchGate. (2018, April 17). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? Retrieved from [Link]

-

Ryczkowska, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

- Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855.

-

USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

-

The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2025, August 10). ResearchGate. [Link]

-

The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2024).

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2016). Letters in Drug Design & Discovery, 13(7), 636-645.

- Liu, P., et al. (2018). The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro.

-

Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. (2025, March 20). Protocols.io. Retrieved from [Link]

-

Synthesis of fused tetrahydroquinoline using Povarov reaction. (n.d.). ResearchGate. [Link]

- Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. (2005). Journal of Neuroscience Methods, 141(2), 235-245.

-

Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2025, August 6). ResearchGate. [Link]

- Chavan, P., Jadhav, S., & Rai, M. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Asian Journal of Research in Chemistry, 11(1), 117-120.

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

- Ip, F. C. F., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 225, 113827.

-

Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. (2025, August 7). ResearchGate. [Link]

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 066-069.

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

- Hembecker, M., et al. (2025). Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. Biochimica et Biophysica Acta (BBA) - General Subjects, 1870(2), 130894.

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Sensors, 11(4), 4442-4453.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1387-1405.

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. [Link]

- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4099.

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. [Link]

- N-Aryl-2,4-di-substituted-1,2,3,4-tetrahydroquinolines and Isoxazoles: Synthesis and in vitro antibacterial evaluation. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 294-299.

-

PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). RSC Advances, 13(32), 22163-22177.

-

Minimum inhibitory concentrations (MIC, mg/dm 3 ) of... (n.d.). ResearchGate. [Link]

-

Antibacterial activity of the compounds: MIC's in mg/mL. (n.d.). ResearchGate. [Link]

Sources

- 1. sci-rad.com [sci-rad.com]

- 2. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Thioflavin T spectroscopic assay [assay-protocol.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

- 18. researchgate.net [researchgate.net]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]